molecular formula C27H25N3O B11543761 (2,3-Diphenylquinoxalin-6-yl)(4-methylpiperidin-1-yl)methanone

(2,3-Diphenylquinoxalin-6-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B11543761
M. Wt: 407.5 g/mol
InChI Key: NUGOWOVMYCONBC-UHFFFAOYSA-N
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Description

6-(4-METHYLPIPERIDINE-1-CARBONYL)-2,3-DIPHENYLQUINOXALINE is a complex organic compound that features a quinoxaline core substituted with phenyl groups and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHYLPIPERIDINE-1-CARBONYL)-2,3-DIPHENYLQUINOXALINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone, such as benzil, under acidic conditions.

    Introduction of Phenyl Groups: The phenyl groups are introduced through a Friedel-Crafts acylation reaction, where benzene reacts with the quinoxaline core in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of Piperidine Moiety: The piperidine moiety is introduced via a nucleophilic substitution reaction. The piperidine derivative, 4-methylpiperidine, reacts with the quinoxaline derivative in the presence of a suitable base, such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-METHYLPIPERIDINE-1-CARBONYL)-2,3-DIPHENYLQUINOXALINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced quinoxaline derivatives.

Scientific Research Applications

6-(4-METHYLPIPERIDINE-1-CARBONYL)-2,3-DIPHENYLQUINOXALINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-(4-METHYLPIPERIDINE-1-CARBONYL)-2,3-DIPHENYLQUINOXALINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-(4-METHYLPIPERIDINE-1-CARBONYL)-2-PHENYLQUINOXALINE: Similar structure but with one less phenyl group.

    6-(4-METHYLPIPERIDINE-1-CARBONYL)-2,3-DIMETHYLQUINOXALINE: Similar structure but with methyl groups instead of phenyl groups.

Uniqueness

6-(4-METHYLPIPERIDINE-1-CARBONYL)-2,3-DIPHENYLQUINOXALINE is unique due to the presence of both phenyl and piperidine moieties, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C27H25N3O

Molecular Weight

407.5 g/mol

IUPAC Name

(2,3-diphenylquinoxalin-6-yl)-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C27H25N3O/c1-19-14-16-30(17-15-19)27(31)22-12-13-23-24(18-22)29-26(21-10-6-3-7-11-21)25(28-23)20-8-4-2-5-9-20/h2-13,18-19H,14-17H2,1H3

InChI Key

NUGOWOVMYCONBC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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